molecular formula C13H18N2OS B399173 N-(4-methylphenyl)-N'-pentanoylthiourea

N-(4-methylphenyl)-N'-pentanoylthiourea

Cat. No.: B399173
M. Wt: 250.36g/mol
InChI Key: URIZMNULOXDGFW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N'-pentanoylthiourea is a substituted thiourea derivative featuring a 4-methylphenyl group on one nitrogen and a pentanoyl (five-carbon acyl) group on the other. Thioureas are characterized by the functional group R¹NHC(S)NR², where R¹ and R² are aryl or alkyl substituents. The compound’s structure combines an aromatic moiety (4-methylphenyl) with an aliphatic acyl chain (pentanoyl), influencing its physicochemical and biological properties.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36g/mol

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]pentanamide

InChI

InChI=1S/C13H18N2OS/c1-3-4-5-12(16)15-13(17)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H2,14,15,16,17)

InChI Key

URIZMNULOXDGFW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Thiourea derivatives commonly adopt a syn–anti conformation around the C=S bond, as observed in:

  • 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (): Exhibits typical bond lengths (C=S: ~1.68 Å, C–N: ~1.35 Å) and angles consistent with thiourea derivatives. The hydroxyl group participates in intramolecular hydrogen bonding, stabilizing the crystal lattice .
  • 1-Benzoyl-3-(4-n-butylphenyl)thiourea (): The n-butyl chain introduces steric bulk, affecting packing efficiency without altering the core thiourea geometry .

Key Insight: The pentanoyl group in the target compound is expected to adopt a similar syn–anti conformation.

Functional Group Impact on Physicochemical Properties

Compound Name Key Properties References
N-(4-methylphenyl)-N'-pentanoylthiourea 4-methylphenyl Pentanoyl High lipophilicity, moderate solubility
N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea 4-methylbenzoyl 4-methylphenyl Antimicrobial activity
N-(4-Hydroxyphenyl)thiourea H 4-hydroxyphenyl Polar, hydrogen-bonding capability
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl 4-chlorophenyl Enhanced reactivity (Cl substituent)

Analysis :

  • Lipophilicity: The pentanoyl group (logP ~3.5 estimated) likely increases membrane permeability compared to benzoyl (logP ~2.1) or hydroxylated derivatives.
  • Solubility: Polar groups (e.g., –OH in ) improve aqueous solubility, whereas alkyl/acyl chains (e.g., pentanoyl) favor organic solvents.

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